molecular formula C10H9N5 B2398154 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1879515-01-1

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B2398154
CAS No.: 1879515-01-1
M. Wt: 199.217
InChI Key: ZPOJALURIPNMSL-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazolo[1,5-a]pyrazine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of biological activities.

    Pyrazolo[1,5-a]pyrazine:

Uniqueness

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is unique due to its combination of imidazole and pyrazolo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to simpler heterocycles .

Properties

IUPAC Name

4-imidazol-1-yl-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-8-6-9-10(14-4-2-11-7-14)12-3-5-15(9)13-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJALURIPNMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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